

# Technical Guide: Physical Properties of 4-Chloro-3-pyridinesulfonamide

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## Compound of Interest

Compound Name: 4-Chloropyridine-3-sulfonamide

Cat. No.: B047618

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## Introduction

4-Chloro-3-pyridinesulfonamide (CAS No: 33263-43-3) is a pivotal chemical intermediate in the field of medicinal chemistry and pharmaceutical development. With the molecular formula  $C_5H_5ClN_2O_2S$ , this compound serves as a critical building block in the synthesis of various pharmacologically active molecules. Its unique structure, which incorporates a pyridine ring substituted with both a chloro and a sulfonamide group, makes it a versatile reactant for creating more complex derivatives. Notably, it is a key precursor in the synthesis of Torsemide, a potent diuretic used in the management of edema and hypertension, as well as in the development of carbonic anhydrase inhibitors for conditions like glaucoma and epilepsy. This guide provides an in-depth overview of its core physical properties, spectroscopic data, and the experimental methodologies used for their determination.

## Physical and Chemical Properties

The physical and chemical characteristics of 4-Chloro-3-pyridinesulfonamide are essential for its handling, reaction optimization, and quality control in synthetic processes. The compound typically appears as an off-white, light cream, or pale yellow crystalline powder. It is stable under recommended storage conditions, which involve keeping it in a cool, dry, and well-ventilated place, often refrigerated under an inert atmosphere.

## Quantitative Data Summary

The key quantitative physical properties of 4-Chloro-3-pyridinesulfonamide are summarized in the table below for easy reference and comparison.

| Property                   | Value                               | Source(s) |
|----------------------------|-------------------------------------|-----------|
| Molecular Formula          | $C_5H_5ClN_2O_2S$                   |           |
| Molecular Weight           | 192.62 g/mol                        |           |
| Melting Point              | 150 - 155 °C                        |           |
|                            | 155 - 157 °C                        |           |
| Boiling Point              | 380.4 °C (Predicted)                |           |
| Density                    | 1.558 g/cm <sup>3</sup> (Predicted) |           |
| pKa                        | 9.01 (Predicted)                    |           |
| Solubility                 | Water: Soluble                      |           |
| DMSO: Slightly Soluble     |                                     |           |
| Methanol: Slightly Soluble |                                     |           |
| Flash Point                | 183.9 °C                            |           |

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 4-Chloro-3-pyridinesulfonamide.

- Mass Spectrometry (GC-MS): In gas chromatography-mass spectrometry, the compound shows a top peak at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular ion  $[M]^+$ . Other significant fragments are observed at m/z 112 and 85.
- Infrared (IR) Spectroscopy: FTIR spectra, typically acquired using a KBr pellet or ATR technique, provide information about the functional groups present. Key absorptions are expected for the N-H stretching of the sulfonamide group, S=O stretching (asymmetric and symmetric), and vibrations associated with the substituted pyridine ring.

## Experimental Protocols

The determination of the physical properties listed above relies on standardized laboratory techniques. The following sections detail the general methodologies for key experiments.

### Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered 4-Chloro-3-pyridinesulfonamide is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm. The sample is compacted by tapping the tube or dropping it through a longer glass tube.
- **Apparatus Setup:** The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) or a Thiele tube containing a high-boiling point oil. The apparatus must be equipped with a calibrated thermometer or digital sensor.
- **Measurement:**
  - An initial rapid heating run may be performed to determine an approximate melting range.
  - For an accurate measurement, the apparatus is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 15-20°C below the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the reported melting point.

### Solubility Determination

Solubility data is critical for selecting appropriate solvents for reactions, purification, and formulation.

**Methodology:**

- Solvent Selection: A range of solvents (e.g., water, methanol, DMSO) are chosen for testing.
- Procedure: A precisely weighed amount of 4-Chloro-3-pyridinesulfonamide (e.g., 25 mg) is placed in a small test tube.
- A measured volume of the selected solvent (e.g., 0.75 mL) is added in small portions.
- After each addition, the tube is vigorously agitated (e.g., by vortexing) for a set period.
- The mixture is visually inspected for undissolved solid. The process is continued until the solid dissolves completely or the maximum volume of solvent is reached.
- Solubility is expressed qualitatively (e.g., soluble, slightly soluble) or quantitatively (e.g., in mg/mL) based on the amount of solute that dissolves in a given volume of solvent at a specific temperature.

## **pKa Determination (Potentiometric Titration)**

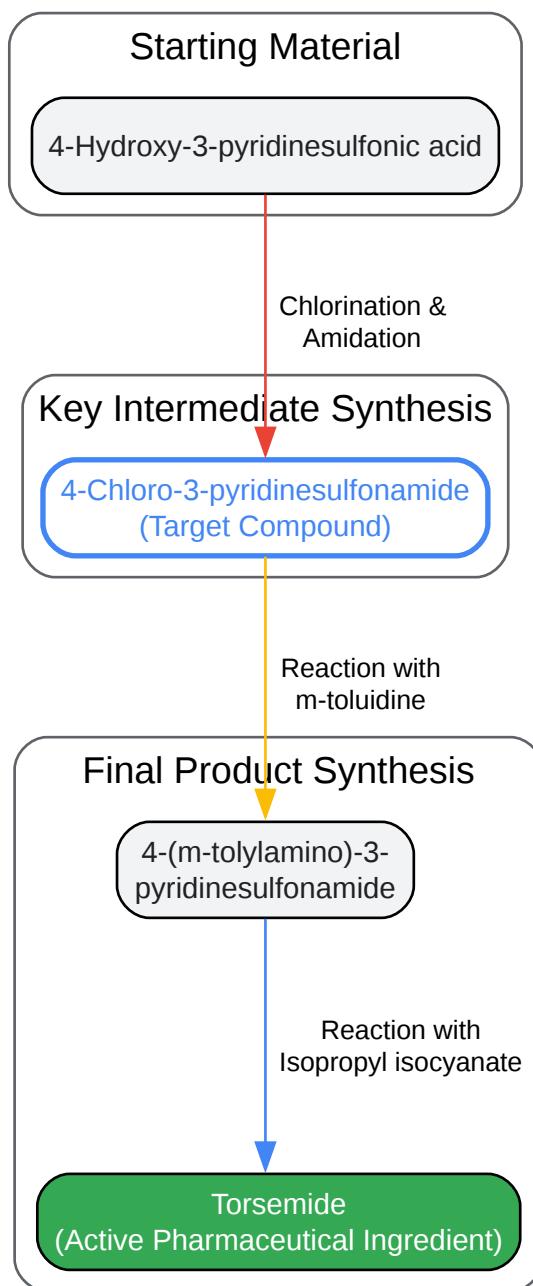
The pKa value provides insight into the acidity of the sulfonamide proton and is vital for predicting the compound's ionization state at different pH levels, which affects its solubility and biological activity.

**Methodology:**

- Solution Preparation: A solution of 4-Chloro-3-pyridinesulfonamide is prepared at a known concentration in a suitable solvent (typically water or a water-cosolvent mixture).
- Titration: A calibrated pH meter is used to monitor the pH of the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from this curve; it corresponds to the pH at the half-equivalence point, where exactly half of the acid has been neutralized to its conjugate base.

## Role in Pharmaceutical Synthesis

4-Chloro-3-pyridinesulfonamide is not typically involved in biological signaling pathways itself but is a cornerstone for synthesizing drugs that are. Its most prominent role is as a key intermediate in the multi-step synthesis of the diuretic drug Torsemide. The logical workflow below illustrates this critical synthetic relationship.



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*Synthetic pathway from precursor to Torsemide via 4-Chloro-3-pyridinesulfonamide.*

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